molecular formula C12H21NO B1502829 1-Cycloheptylpiperidin-3-one CAS No. 886365-39-5

1-Cycloheptylpiperidin-3-one

Cat. No.: B1502829
CAS No.: 886365-39-5
M. Wt: 195.3 g/mol
InChI Key: KDFFVKCYFNUAKL-UHFFFAOYSA-N
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Description

1-Cycloheptylpiperidin-3-one is a piperidine derivative characterized by a cycloheptyl substituent attached to the nitrogen atom of the piperidin-3-one scaffold. The piperidin-3-one core consists of a six-membered saturated ring with a ketone group at the 3-position, which confers both rigidity and reactivity.

Properties

IUPAC Name

1-cycloheptylpiperidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-8-5-9-13(10-12)11-6-3-1-2-4-7-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFVKCYFNUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672068
Record name 1-Cycloheptylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-39-5
Record name 1-Cycloheptyl-3-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cycloheptylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

  • 1-Cycloheptylpiperidin-3-one vs. Piperidin-3-one Hydrochloride
    • Substituent Effects : The cycloheptyl group in the title compound contrasts with the unsubstituted piperidin-3-one hydrochloride . The bulky cycloheptyl substituent increases steric hindrance, likely reducing rotational freedom around the N–C bond. This could stabilize specific conformations, as observed in aryl-substituted piperidines .
    • Ring Puckering : The Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) can quantify deviations from planarity in the piperidine ring. For example, in 1-(2-chloroacetyl)-3-methyl-2,6-bis(trimethoxyphenyl)piperidin-4-one , bulky 2,6-diaryl substituents induce significant puckering. Similarly, the cycloheptyl group in this compound may distort the piperidine ring, altering its interaction with biological targets.

Physicochemical Properties

  • Solubility and Stability :
    • Piperidin-3-one hydrochloride exhibits high water solubility due to its ionic nature, whereas this compound’s lipophilic cycloheptyl group likely reduces aqueous solubility but enhances membrane permeability.
    • The trimethoxyphenyl-substituted piperidin-4-one demonstrates intermediate solubility due to polar methoxy groups, highlighting how substituent polarity modulates bioavailability.
Compound Molecular Weight Key Substituents Solubility (Predicted)
This compound ~223.3 g/mol Cycloheptyl (N1) Low (lipophilic)
Piperidin-3-one hydrochloride ~137.6 g/mol None (protonated amine) High (ionic)
2,6-Diaryl piperidin-4-one ~535.9 g/mol 2,6-Bis(trimethoxyphenyl), chloroacetyl Moderate (polar substituents)

Key Research Findings and Trends

Substituent-Driven Activity : Bulky substituents (e.g., cycloheptyl, aryl) enhance target engagement but may compromise solubility .

Conformational Flexibility : Ring puckering parameters provide quantitative metrics to compare steric effects across piperidine derivatives.

Tool-Driven Insights : Crystallographic software (SHELX , ORTEP ) remains critical for elucidating structural nuances that govern reactivity and interactions.

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